![molecular formula C18H16ClNO5 B1443649 2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid CAS No. 1252992-35-0](/img/structure/B1443649.png)
2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid
描述
2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro-substituted phenyl group, a dimethoxy-substituted phenyl group, and an acryloylamino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3,4-dimethoxybenzaldehyde: This can be achieved by the methoxylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.
Synthesis of 2-chloro-3-(3,4-dimethoxyphenyl)acrylic acid: This involves the condensation of 3,4-dimethoxybenzaldehyde with chloroacetic acid in the presence of a base, followed by oxidation.
Formation of the final product: The acryloylamino linkage is introduced by reacting 2-chloro-3-(3,4-dimethoxyphenyl)acrylic acid with 2-aminobenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound may be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
作用机制
The mechanism of action of 2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The acryloylamino linkage and the aromatic rings play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, sharing similar structural features.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another chloro-substituted aromatic compound with different applications.
2-Chloro-3,4-dimethoxybenzyl alcohol: A related compound with similar functional groups but different reactivity.
Uniqueness
2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[[(Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-24-15-8-7-11(10-16(15)25-2)9-13(19)17(21)20-14-6-4-3-5-12(14)18(22)23/h3-10H,1-2H3,(H,20,21)(H,22,23)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVNHOGTVVGHRD-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)O)\Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


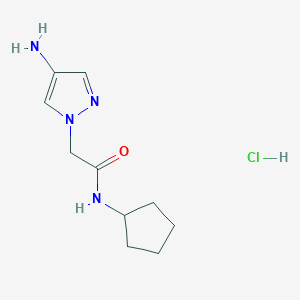
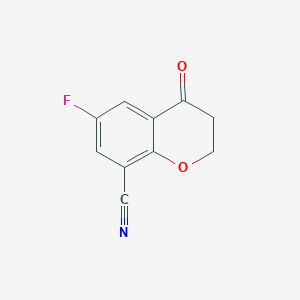

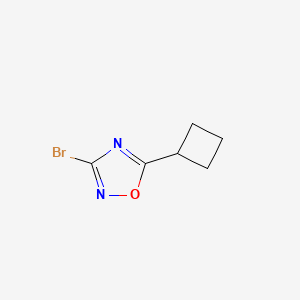
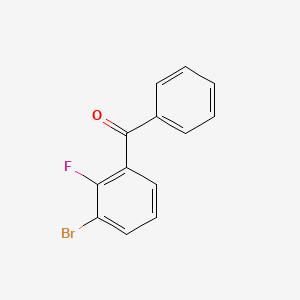
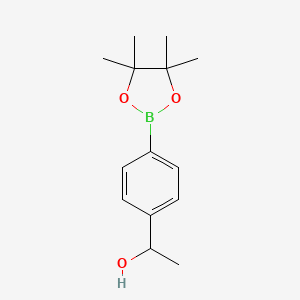

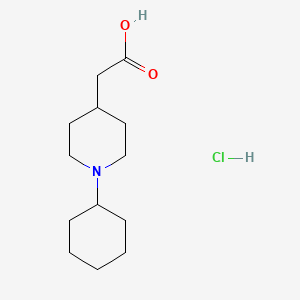
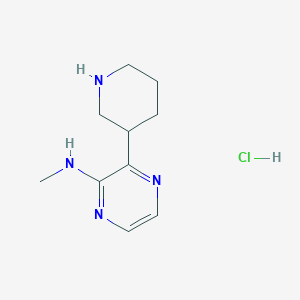
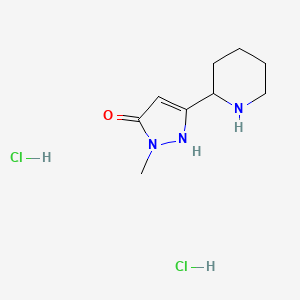

![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)
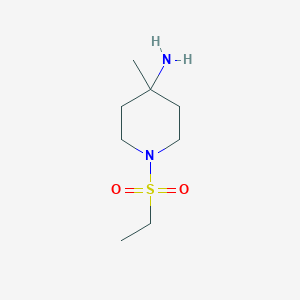
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)
